molecular formula C18H40Cl3N5O4 B14099851 H-Lys-Leu-Lys-OH.3HCl

H-Lys-Leu-Lys-OH.3HCl

Cat. No.: B14099851
M. Wt: 496.9 g/mol
InChI Key: PFCHQCBCSAEUPM-FRGVXDKBSA-N
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Description

H-Lys-Leu-Lys-OH.3HCl is a tripeptide compound consisting of lysine, leucine, and lysine residues, with three hydrochloride molecules. Tripeptides like this one are of significant interest in biochemical research due to their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys-Leu-Lys-OH.3HCl typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The subsequent amino acids (leucine and lysine) are sequentially added using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. Finally, the peptide is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Lys-Leu-Lys-OH.3HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can yield aldehydes or carboxylic acids, while substitution reactions can produce various peptide derivatives .

Scientific Research Applications

H-Lys-Leu-Lys-OH.3HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Lys-Leu-Lys-OH.3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The leucine residue contributes to the hydrophobic interactions, stabilizing the peptide’s binding to its target .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H40Cl3N5O4

Molecular Weight

496.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;trihydrochloride

InChI

InChI=1S/C18H37N5O4.3ClH/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20;;;/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27);3*1H/t13-,14-,15-;;;/m0.../s1

InChI Key

PFCHQCBCSAEUPM-FRGVXDKBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.Cl.Cl.Cl

Origin of Product

United States

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